molecular formula C17H19NO4 B5405592 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B5405592
M. Wt: 301.34 g/mol
InChI Key: KENSBLMFPJTGOT-UHFFFAOYSA-N
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Description

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with biological targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific combination of a benzofuran ring with a piperidine ring, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-2-3-14-13(10-22-15(14)8-11)9-16(19)18-6-4-12(5-7-18)17(20)21/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSBLMFPJTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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